molecular formula C7H7BN2O2 B8024552 (2-Cyano-5-methylpyridin-3-yl)boronic acid

(2-Cyano-5-methylpyridin-3-yl)boronic acid

Cat. No.: B8024552
M. Wt: 161.96 g/mol
InChI Key: RPHZPOKFDBRSEJ-UHFFFAOYSA-N
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Description

(2-Cyano-5-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group and a methyl group. The unique structural features of this compound make it a valuable building block in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-5-methylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of (2-Cyano-5-methylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable complexes. These interactions are crucial in the compound’s role as an enzyme inhibitor and in its applications in drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Cyano-5-methylpyridin-3-yl)boronic acid include:

  • Phenylboronic acid
  • 4-Cyanophenylboronic acid
  • 2-Methylpyridin-3-ylboronic acid

Uniqueness

The uniqueness of this compound lies in its combination of a cyano group and a boronic acid group on a pyridine ring. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile reagent in various chemical transformations. Compared to similar compounds, it offers enhanced stability and selectivity in reactions, particularly in the formation of carbon-carbon bonds .

Properties

IUPAC Name

(2-cyano-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)7(3-9)10-4-5/h2,4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHZPOKFDBRSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1C#N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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